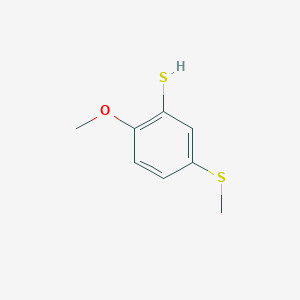

5-Thiomethyl-2-methoxy-benzenethiol

Description

5-Thiomethyl-2-methoxy-benzenethiol (hypothetical structure: a benzene ring substituted with a methoxy group at position 2, a thiomethyl group (-SCH₃) at position 5, and a thiol (-SH) group) is a sulfur-containing aromatic compound. These analogs share functional group similarities and are often studied for applications in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula |

C8H10OS2 |

|---|---|

Molecular Weight |

186.3 g/mol |

IUPAC Name |

2-methoxy-5-methylsulfanylbenzenethiol |

InChI |

InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3 |

InChI Key |

MWTBGEISMVEHJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-(methylthio)benzenethiol can be synthesized through several methods:

From 2-Methoxyphenol: The starting material, 2-methoxyphenol, undergoes a series of reactions including methylation and thiolation. The process involves the use of reagents such as methyl iodide and thiourea, followed by hydrolysis to yield the desired product.

From 2-Methoxybenzene: Another route involves the direct thiolation of 2-methoxybenzene using sulfur and a reducing agent like zinc. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 2-Methoxy-5-(methylthio)benzenethiol.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-5-(methylthio)benzenethiol typically involves large-scale synthesis using optimized reaction conditions. The process includes:

Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylthio)benzenethiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

The synthesis of 5-Thiomethyl-2-methoxy-benzenethiol can involve various methods, including:

- Nucleophilic Substitution Reactions : Utilizing thiols to replace halides in aromatic compounds.

- Electrophilic Aromatic Substitution : Introducing the thiomethyl and methoxy groups through electrophilic attack on an aromatic ring.

Organic Synthesis

5-Thiomethyl-2-methoxy-benzenethiol serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further transformations makes it valuable for developing new compounds with desired biological activities.

Recent studies have highlighted the potential biological activities of compounds containing thiol groups, including:

- Anticancer Activity : Compounds related to 5-Thiomethyl-2-methoxy-benzenethiol have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of benzothiazole have been synthesized that exhibit significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Thiol-containing compounds often demonstrate antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Inhibitors of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can enhance acetylcholine levels, potentially improving cognitive function.

Data Tables and Case Studies

Case Studies

- Anticancer Research : A study evaluated various benzothiazole derivatives for their anticancer properties using the NCI-60 cell line screening program. Compounds derived from similar thiol structures demonstrated significant cytotoxicity, suggesting that modifications to the thiomethyl group could enhance activity against specific cancer types .

- Enzymatic Inhibition : Research on thiazole-based compounds indicated their effectiveness as acetylcholinesterase inhibitors, with some derivatives showing IC50 values in the low micromolar range, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylthio)benzenethiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

Molecular Pathways: It may interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds from the evidence, emphasizing substituent effects, physicochemical properties, and applications.

5-Methoxy-2-mercaptobenzimidazole (CAS 37052-78-1)

- Structure : Benzimidazole core with methoxy (-OCH₃) at position 5 and thiol (-SH) at position 2.

- Molecular Formula : C₈H₈N₂OS (MW: 180.22 g/mol).

- Physical Properties : White to beige powder; melting point unspecified .

- Applications : Used as a corrosion inhibitor and intermediate in drug synthesis (e.g., antiparasitic agents).

- Key Difference : The benzimidazole core enhances planarity and hydrogen-bonding capacity compared to benzene derivatives, influencing bioavailability and reactivity .

5-Methoxy-2-(methylthio)benzimidazole (CAS 91168-31-9)

- Structure : Benzimidazole core with methoxy (-OCH₃) at position 5 and methylthio (-SCH₃) at position 2.

- Molecular Formula : C₉H₁₀N₂OS (MW: 194.26 g/mol).

- Synthesis : Produced via nucleophilic substitution of 5-methoxy-2-chlorobenzimidazole with methanethiol .

- Applications : Intermediate in antiviral and antifungal agents.

- Key Difference : Methylthio group improves lipophilicity and metabolic stability compared to the thiol analog .

5-Methylthiazole-2-amine (Meloxicam Impurity B)

- Structure : Thiazole ring with methyl (-CH₃) at position 5 and amine (-NH₂) at position 2.

- Molecular Formula : C₄H₆N₂S (MW: 114.17 g/mol).

- Applications : Impurity in Meloxicam (NSAID) synthesis; studied for its reactivity in heterocyclic chemistry .

- Key Difference : Thiazole core introduces a smaller heterocycle with distinct electronic properties compared to benzimidazoles or benzenethiols .

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Effects :

- Heterocyclic Influence :

Biological Activity

5-Thiomethyl-2-methoxy-benzenethiol, also known as 5-(methylthio)-2-methoxybenzenethiol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H12OS2

- Molecular Weight : 200.32 g/mol

- IUPAC Name : 5-(Methylthio)-2-methoxybenzenethiol

The biological activity of 5-thiomethyl-2-methoxy-benzenethiol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that can modulate inflammatory responses and exhibit antimicrobial activity.

- Antioxidant Activity : The presence of thiol groups in the structure allows the compound to act as a reducing agent, potentially scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that 5-thiomethyl-2-methoxy-benzenethiol may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of 5-thiomethyl-2-methoxy-benzenethiol using carrageenan-induced paw edema in mice. Results indicated a significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties .

- Antimicrobial Efficacy : Research on the antimicrobial activity of this compound revealed that it exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that 5-thiomethyl-2-methoxy-benzenethiol induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of 5-thiomethyl-2-methoxy-benzenethiol is influenced by its structural features. Modifications to the thiomethyl or methoxy groups can significantly alter its potency and selectivity towards different biological targets. For instance:

- Thiomethyl Group : Enhances lipophilicity and facilitates membrane penetration, increasing bioavailability.

- Methoxy Group : Influences electron density on the aromatic ring, affecting interactions with target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Thiomethyl-2-methoxy-benzenethiol in laboratory settings?

- Methodological Answer : Synthesis of thioether-containing aromatic compounds often involves nucleophilic substitution or coupling reactions. For example, a similar benzimidazole derivative was synthesized using potassium carbonate as a base and sodium methoxide as a nucleophile in methanol, followed by reflux and purification via solvent extraction . Adapting this method, researchers could explore substituting precursors with appropriate methoxy- and thiomethyl-containing intermediates. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) should be guided by TLC or HPLC monitoring.

Q. How should researchers handle 5-Thiomethyl-2-methoxy-benzenethiol safely in the lab?

- Methodological Answer : While no specific safety data exists for this compound, analogous aromatic thiols require stringent precautions. Key steps include:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as thiols often have strong odors and potential toxicity .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .

Q. What analytical techniques are suitable for characterizing 5-Thiomethyl-2-methoxy-benzenethiol?

- Methodological Answer : Structural confirmation can be achieved via:

- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH) and thiomethyl (-SCH) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis (as demonstrated for benzothiazole analogs) provides bond-length and angle data .

Advanced Research Questions

Q. How does the electronic environment of the methoxy and thiomethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the thiomethyl group may act as a directing group. Researchers should perform computational studies (e.g., DFT calculations) to map electron density and compare reactivity with analogs like 5-Acetyl-2-methoxybenzaldehyde . Experimental validation could involve Suzuki-Miyaura coupling to assess regioselectivity under varying catalytic conditions (e.g., Pd catalysts).

Q. What strategies resolve contradictory data on the stability of 5-Thiomethyl-2-methoxy-benzenethiol under acidic/basic conditions?

- Methodological Answer : Stability discrepancies may arise from solvent polarity or trace impurities. Researchers should:

- Conduct controlled stability studies using HPLC to monitor degradation products.

- Compare results across solvents (e.g., methanol vs. ethyl acetate) and pH levels, referencing protocols for similar compounds .

- Isolate intermediates to confirm whether decomposition stems from hydrolysis of the thiomethyl group or methoxy demethylation.

Q. How can researchers optimize reaction yields for derivatives of 5-Thiomethyl-2-methoxy-benzenethiol?

- Methodological Answer : Yield optimization requires systematic parameter screening:

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while ethers (THF) could reduce side reactions.

- Temperature Gradients : Use microwave-assisted synthesis to rapidly identify optimal temperatures, as seen in benzimidazole syntheses .

Methodological Considerations from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.